1-(6-Chloro-pyridazin-3-yl)-piperidin-3-ylamine hydrochloride 1-(6-Chloro-pyridazin-3-yl)-piperidin-3-ylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185310-99-9
VCID: VC15938195
InChI: InChI=1S/C9H13ClN4.ClH/c10-8-3-4-9(13-12-8)14-5-1-2-7(11)6-14;/h3-4,7H,1-2,5-6,11H2;1H
SMILES:
Molecular Formula: C9H14Cl2N4
Molecular Weight: 249.14 g/mol

1-(6-Chloro-pyridazin-3-yl)-piperidin-3-ylamine hydrochloride

CAS No.: 1185310-99-9

Cat. No.: VC15938195

Molecular Formula: C9H14Cl2N4

Molecular Weight: 249.14 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Chloro-pyridazin-3-yl)-piperidin-3-ylamine hydrochloride - 1185310-99-9

Specification

CAS No. 1185310-99-9
Molecular Formula C9H14Cl2N4
Molecular Weight 249.14 g/mol
IUPAC Name 1-(6-chloropyridazin-3-yl)piperidin-3-amine;hydrochloride
Standard InChI InChI=1S/C9H13ClN4.ClH/c10-8-3-4-9(13-12-8)14-5-1-2-7(11)6-14;/h3-4,7H,1-2,5-6,11H2;1H
Standard InChI Key OMTXKQVIZQVCGZ-UHFFFAOYSA-N
Canonical SMILES C1CC(CN(C1)C2=NN=C(C=C2)Cl)N.Cl

Introduction

1-(6-Chloro-pyridazin-3-yl)-piperidin-3-ylamine hydrochloride is a chemical compound of significant interest in medicinal chemistry due to its unique molecular structure and potential pharmacological applications. This compound combines a piperidine ring with a pyridazine moiety, featuring a chloro substituent on the pyridazine ring, which enhances its reactivity and biological activity.

Synthesis and Reactions

The synthesis of 1-(6-Chloro-pyridazin-3-yl)-piperidin-3-ylamine hydrochloride typically involves multiple steps, often requiring bases like sodium hydroxide and reducing agents such as lithium aluminum hydride. These reagents facilitate the formation of the compound by enabling the necessary chemical transformations.

Biological Activities and Potential Applications

1-(6-Chloro-pyridazin-3-yl)-piperidin-3-ylamine hydrochloride exhibits a range of biological activities, including potential inhibition of certain enzymes and receptors. This makes it a candidate for treating conditions such as cancer, inflammation, and infectious diseases. Interaction studies focus on its binding affinity for various biological targets, utilizing techniques like molecular docking and biochemical assays to understand its mechanism of action.

Related Compounds

Several compounds share structural similarities with 1-(6-Chloro-pyridazin-3-yl)-piperidin-3-ylamine hydrochloride, including:

Compound NameStructure Type
6-Chloro-pyridazinePyridazine derivative
1-(3-Chlorobenzyl)-piperidin-3-ylaminePiperidine derivative
2-Chloro-benzyl-methyl-piperidin-3-ylaminePiperidine derivative
4-Pyridazinecarbonitrile, 3-aminoPyridazine derivative

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator